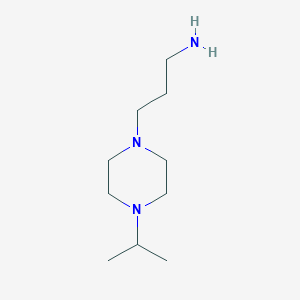

3-(4-Isopropyl-piperazin-1-yl)-propylamine

Description

Significance of Piperazine (B1678402) and Propylamine (B44156) Scaffolds in Advanced Organic Synthesis

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. This structure is considered a "privileged scaffold" in medicinal chemistry and drug design. researchgate.net Its prevalence is notable, ranking as the third most common nitrogen-containing heterocycle found in FDA-approved pharmaceuticals. mdpi.com The significance of the piperazine scaffold stems from several key properties. Structurally, the two nitrogen atoms can act as hydrogen bond donors and acceptors, which can tune the molecule's interactions with biological receptors and improve water solubility and bioavailability. mdpi.com The piperazine ring's inherent basicity allows for the formation of salts, often enhancing the stability and formulation of chemical compounds. researchgate.net

From a synthetic standpoint, the piperazine core is a versatile building block. The presence of two secondary amine groups allows for straightforward derivatization at the N1 and N4 positions, enabling the systematic modification of a molecule's physicochemical properties. mdpi.comresearchgate.net This flexibility is crucial in advanced organic synthesis, where chemists aim to create libraries of related compounds to explore structure-activity relationships.

The propylamine group, a three-carbon chain with a terminal amine, serves as a flexible linker. In piperazine-propylamine conjugates, this chain connects the piperazine ring to other chemical moieties or to a primary amine group, which itself is a key functional group for further chemical transformations. The length and flexibility of the propyl chain can be critical for orienting functional groups in three-dimensional space to achieve optimal interaction with a biological target.

Overview of Substituted Piperazine and Propylamine Derivatives in Chemical Research

The versatility of the piperazine scaffold has led to the synthesis and investigation of a wide range of substituted derivatives. These compounds are often classified based on the nature of the substituent attached to one or both of the nitrogen atoms. wikipedia.org Common classes include:

Phenylpiperazines: Where a phenyl group is attached to a piperazine nitrogen. Examples include 3-Chlorophenylpiperazine (mCPP) and 2-Methoxyphenylpiperazine (oMeOPP). wikipedia.org

Benzylpiperazines: Featuring a benzyl (B1604629) group substituent, such as 1-Benzylpiperazine (BZP). wikipedia.org

Arylpiperazines: A broader category that encompasses a wide variety of aromatic systems. wikipedia.org

These substituted piperazines are core components in numerous drug classes, including antipsychotics (e.g., Aripiprazole, Olanzapine), antihistamines (e.g., Cetirizine, Hydroxyzine), and antidepressants. wikipedia.orgnih.govresearchgate.net

3-(4-Methyl-piperazin-1-yl)-propylamine scbt.com

3-(4-Ethyl-piperazin-1-yl)-propylamine nih.govechemi.com

3-(4-Benzyl-piperazin-1-yl)-propylamine scbt.com

These variations allow researchers to fine-tune properties such as lipophilicity, basicity, and steric profile, which are essential for developing new chemical entities.

Research Context for 3-(4-Isopropyl-piperazin-1-yl)-propylamine within Amine Chemistry

The compound this compound falls squarely within the category of substituted piperazine-propylamine derivatives used as building blocks in organic synthesis. bldpharm.com Its primary role in the research landscape is that of a chemical intermediate or a starting material for the construction of more complex molecules.

The specific structural features of this compound define its utility:

The Piperazine Core: Provides the foundational heterocyclic structure with its inherent physicochemical advantages.

The N-Isopropyl Group: The isopropyl substituent on one of the piperazine nitrogens provides a moderate level of steric bulk and increases the compound's lipophilicity compared to a simple methyl or ethyl group.

The Propylamine Tail: This functional group provides a reactive primary amine at the end of a flexible three-carbon linker. This amine is a key site for further synthetic modifications, such as amide bond formation, reductive amination, or alkylation, allowing for the attachment of other molecular fragments.

In the context of amine chemistry, this compound is valued as a bifunctional molecule. It contains both tertiary amines (within the piperazine ring) and a primary amine (at the end of the propyl chain), each with distinct reactivity. Chemists can selectively react the primary amine while the tertiary amines remain unreactive under many conditions, a feature that is highly useful in multi-step synthetic sequences. Therefore, this compound is typically used in research and development settings for the synthesis of novel compounds being investigated for a variety of applications.

Chemical Compound Data

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 4553-26-8 chemicalbook.com |

| Molecular Formula | C10H23N3 bldpharm.com |

| Molecular Weight | 185.31 g/mol |

| IUPAC Name | 3-(4-isopropyl-1-piperazinyl)propylamine sigmaaldrich.com |

| InChI Key | IZXMGGLFJGYNBW-UHFFFAOYSA-N sigmaaldrich.com |

Table 2: Comparison of Related Piperazine-Propylamine Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 3-(4-Methyl-piperazin-1-yl)-propylamine | 4572-03-6 scbt.com | C8H19N3 | 157.26 scbt.com |

| 3-(4-Ethyl-piperazin-1-yl)-propylamine | 4524-96-3 nih.gov | C9H21N3 | 171.28 nih.gov |

| This compound | 4553-26-8 chemicalbook.com | C10H23N3 | 185.31 |

| 3-(4-Benzyl-piperazin-1-yl)-propylamine | 4553-27-9 scbt.com | C14H23N3 | 233.35 scbt.com |

Structure

3D Structure

Properties

IUPAC Name |

3-(4-propan-2-ylpiperazin-1-yl)propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H23N3/c1-10(2)13-8-6-12(7-9-13)5-3-4-11/h10H,3-9,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZXMGGLFJGYNBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCN(CC1)CCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80510233 | |

| Record name | 3-[4-(Propan-2-yl)piperazin-1-yl]propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80510233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4553-26-8 | |

| Record name | 3-[4-(Propan-2-yl)piperazin-1-yl]propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80510233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 4 Isopropyl Piperazin 1 Yl Propylamine and Analogous Piperazine Propylamine Derivatives

Strategies for Piperazine (B1678402) Ring Formation in Substituted Amine Systems

The construction of the piperazine framework is a foundational aspect of synthesizing piperazine-propylamine derivatives. Methodologies range from traditional multi-step sequences to modern, convergent approaches that offer greater efficiency and diversity.

Multi-step syntheses remain a cornerstone for the construction of N-substituted piperazines, offering precise control over the substitution pattern. A common strategy involves the cyclization of pre-functionalized open-chain precursors, such as 1,2-diamines. nih.gov For instance, chiral 1,2-diamines derived from amino acids can undergo annulation to produce enantiopure 3-substituted piperazine-2-acetic acid esters in a five-step sequence. nih.gov

Another prevalent approach is the functionalization of a pre-formed piperazine ring. The synthesis of N-arylpiperazines frequently employs transition-metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination (Pd-catalyzed) and the Ullmann-Goldberg reaction (Cu-catalyzed) are powerful methods for forming the N-aryl bond between piperazine and an aromatic halide. nih.gov For electron-deficient (hetero)arenes, direct aromatic nucleophilic substitution (SNAr) is a viable and often high-yielding alternative. nih.gov

The synthesis of N-alkyl derivatives, such as the N-isopropyl group in the target compound, typically relies on three main methods:

Nucleophilic Substitution: Reaction of a piperazine with an alkyl halide (e.g., isopropyl bromide) or sulfonate. nih.gov

Reductive Amination: Condensation of a piperazine with a ketone or aldehyde (e.g., acetone) followed by reduction of the resulting iminium ion. nih.govmdpi.com

Reduction of Carboxamides: Formation of an amide bond followed by its reduction to the corresponding amine. nih.gov

These classical methods are often combined with the use of protecting groups, such as the tert-butyloxycarbonyl (Boc) group, to ensure regioselectivity when synthesizing unsymmetrically N,N'-disubstituted piperazines. nih.govnih.gov

Table 1: Key Multi-Step Reactions for N-Substituted Piperazine Synthesis

| Reaction Name | Catalyst/Reagent | Bond Formed | Substrate Example | Ref |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | Palladium catalyst | N-Aryl | Piperazine + Aryl halide | nih.gov |

| Ullmann-Goldberg Reaction | Copper catalyst | N-Aryl | Piperazine + Aryl halide | nih.gov |

| Aromatic Nucleophilic Substitution (SNAr) | Base | N-Aryl | Piperazine + Electron-deficient arene | nih.gov |

| Reductive Amination | Reducing agent (e.g., NaBH(OAc)₃) | N-Alkyl | Piperazine + Aldehyde/Ketone | nih.govmdpi.com |

Multicomponent reactions (MCRs) have emerged as powerful tools for rapidly assembling complex molecular architectures from simple starting materials in a single step. nih.govacs.org These reactions are particularly well-suited for creating libraries of substituted piperazines. organic-chemistry.org

One notable MCR strategy is the Ugi four-component reaction (U-4CR). In the context of piperazine synthesis, this can be part of a "Ugi/Deboc/Cyclize" (UDC) strategy, where a Boc-protected starting material undergoes the Ugi reaction, followed by deprotection and spontaneous cyclization to yield highly substituted diketopiperazines. organic-chemistry.org A more direct approach involves an Ugi reaction followed by an intramolecular SN2 reaction. For example, reacting an α-halo oxo-component, an isocyanide, trimethylsilyl (B98337) azide, and a 1,2-diamine derivative can produce a linear Ugi adduct that cyclizes under basic conditions to form the piperazine ring. acs.org

Another innovative approach is a one-pot, three-component synthesis involving the SN2-type ring-opening of an N-activated aziridine (B145994) by an aniline, followed by a palladium-catalyzed annulation with a propargyl carbonate. This method yields highly substituted and functionalizable piperazines with excellent stereoselectivity. acs.org These MCR approaches offer significant advantages in terms of efficiency and diversity, allowing for the construction of complex piperazine scaffolds that would be challenging to access through traditional linear syntheses. nih.govacs.org

Alkylating and Reductive Amination Strategies for Propylamine (B44156) Chain Incorporation

The incorporation of the 3-aminopropyl chain onto the piperazine nitrogen is a critical step in the synthesis of the target compound. This transformation is typically achieved through N-alkylation or reductive amination, which are considered the methods of choice for the routine synthesis of aliphatic amines. acs.org

A direct synthesis for a closely related analogue, 3-(4-methyl-1-piperazinyl)propylamine, involves the treatment of N-[3-(4-methyl-1-piperazinyl)propyl]phthalimide with hydrazine (B178648) hydrate. prepchem.com This suggests a two-step sequence: first, the alkylation of N-methylpiperazine with a protected 3-aminopropyl equivalent (e.g., N-(3-bromopropyl)phthalimide), followed by deprotection of the primary amine. This phthalimide-based method is a classic Gabriel synthesis variant that provides a clean route to the primary propylamine moiety.

Reductive amination offers an alternative convergent route. masterorganicchemistry.comwikipedia.org This method involves the reaction of a piperazine derivative with an aldehyde containing the propylamine precursor, such as 3-oxopropanenitrile (B1221605) or a protected 3-aminopropanal. The intermediate imine or iminium ion is then reduced in situ to form the C-N bond. wikipedia.org Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN), which are mild and selective for the iminium ion over the carbonyl group. masterorganicchemistry.comharvard.edu Reductive amination is valued in green chemistry for its efficiency, often proceeding in one pot under mild conditions with high selectivity. wikipedia.org

In molecules with multiple amine sites, such as the synthesis of unsymmetrically substituted piperazines, achieving regioselectivity is a significant challenge. The two nitrogen atoms in the piperazine ring have different steric and electronic environments, which can be exploited to control reactivity.

For a monosubstituted piperazine like N-isopropylpiperazine, the two nitrogens are distinct. The N-isopropyl group provides steric hindrance, making the secondary amine proton on the same nitrogen more acidic and the nitrogen itself less nucleophilic compared to the unsubstituted nitrogen at the 4-position. Consequently, alkylation with an electrophile like a 3-halopropylamine derivative would preferentially occur at the less hindered, more nucleophilic nitrogen.

A more robust and general strategy for ensuring regioselectivity is the use of orthogonal protecting groups. nih.gov For example, starting with piperazine itself, one nitrogen can be protected with a Boc group. The remaining unprotected nitrogen can then be alkylated with the isopropyl group via reductive amination with acetone (B3395972). google.com Following this, the Boc group is removed under acidic conditions, and the newly freed nitrogen can be selectively functionalized with the propylamine chain. This sequential approach provides unambiguous control over the final substitution pattern.

While classical alkylation and reductive amination are workhorse reactions, modern organic synthesis has seen the rise of powerful transition-metal-catalyzed methods for constructing C-N bonds. acs.orgmanchester.ac.uk These advanced strategies offer alternative pathways to alkylamines and can provide access to complex structures from simple, readily available feedstocks. acs.orgresearchgate.net

Key transition-metal-catalyzed approaches include:

Hydroamination: The direct, atom-economical addition of an amine to an unactivated alkene. This represents an ideal route for synthesizing secondary and tertiary amines. acs.org However, these reactions can be challenging, and good yields are often more readily achieved with secondary amines. google.com

C(sp³)–H Functionalization: These reactions involve the direct conversion of a C-H bond into a C-N bond, bypassing the need for pre-functionalized starting materials. acs.org

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a mild and powerful tool for amine synthesis, enabling reactions under gentle conditions that tolerate a wide range of functional groups. nih.govacs.org

These methods, while not always the first choice for simple structures, are becoming indispensable for the synthesis of complex amines, particularly in drug discovery where novel chemical space is continuously explored. acs.org

Table 2: Comparison of Propylamine Chain Incorporation Strategies

| Method | Key Reagents | Advantages | Disadvantages | Ref |

|---|---|---|---|---|

| N-Alkylation (Gabriel) | N-(3-halopropyl)phthalimide, Hydrazine | Clean formation of primary amine, avoids over-alkylation | Multi-step (protection/deprotection) | prepchem.com |

| Reductive Amination | 3-Oxo-precursor, NaBH(OAc)₃ or NaBH₃CN | One-pot, mild conditions, high selectivity | Requires suitable carbonyl precursor | masterorganicchemistry.comwikipedia.org |

Considerations for Chiral Synthesis and Stereochemical Control in Piperazine-Propylamine Systems

While the parent compound 3-(4-Isopropyl-piperazin-1-yl)-propylamine is achiral, many of its analogues possess stereocenters on the piperazine ring or the side chain. The synthesis of these chiral molecules requires precise stereochemical control.

The introduction of chirality often begins with the use of a chiral starting material from the "chiral pool," such as an optically pure amino acid. nih.gov Amino acids can be converted into chiral 1,2-diamines, which then serve as precursors for constructing enantiomerically pure 2,3-disubstituted piperazines. nih.gov This approach ensures that the absolute stereochemistry of the final product is well-defined from the outset.

For creating new stereocenters during the synthesis, asymmetric catalysis is a powerful tool. Transition-metal-catalyzed asymmetric reactions have been developed for the enantioselective synthesis of chiral alkylamines. acs.org Similarly, organocatalysis has been successfully applied to control stereochemistry in piperazine synthesis. For example, the nitro-Mannich (or aza-Henry) reaction can be used to diastereoselectively set the relative stereochemistry of adjacent carbon atoms, which can then be incorporated into a piperazinone ring. beilstein-journals.org

When multiple stereocenters are present, controlling the relative stereochemistry (diastereoselectivity) is crucial. The cyclization of substituted open-chain precursors often leads to a mixture of diastereomers (e.g., cis and trans isomers). mdpi.com The diastereomeric ratio can sometimes be influenced by the choice of catalyst and reaction conditions. In cases where diastereoselectivity is low, chromatographic separation of the isomers, including chiral HPLC, becomes necessary to isolate the desired stereochemically pure compound. nih.gov

Contemporary Purification and Isolation Techniques for Advanced Amine Compounds

Advanced Preparative Chromatography

Preparative chromatography remains a cornerstone for the purification of complex amine compounds in both laboratory and industrial settings. The choice between normal-phase, reversed-phase, and supercritical fluid chromatography is dictated by the polarity of the target compound and its impurities.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique is frequently employed for the purification of polar, ionizable compounds like piperazine-propylamine derivatives. nih.govgoogle.com Basic compounds are best retained and separated when the mobile phase pH is adjusted to keep them in their free-base form, which increases their lipophilicity and retention. nih.gov C18 columns are widely used, often with mobile phases consisting of acetonitrile (B52724) and water. google.com To improve peak shape and prevent tailing, which is common with amines, a volatile basic modifier such as triethylamine (B128534) (TEA) or ammonium (B1175870) hydroxide (B78521) is often added to the mobile phase. nih.gov

Normal-Phase and Amine-Functionalized Chromatography: Traditional normal-phase chromatography on silica (B1680970) gel can be challenging for basic amines due to strong, sometimes irreversible, adsorption to the acidic silanol (B1196071) groups, leading to poor recovery and peak tailing. To circumvent this, stationary phases with modified surfaces, such as amine-functionalized silica, are utilized. nih.gov These columns provide a less acidic environment, minimizing undesirable interactions and allowing for elution with less aggressive solvent systems, like hexane/ethyl acetate (B1210297) gradients, thereby simplifying product isolation.

Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful and environmentally "greener" alternative to HPLC for purifying pharmaceutical compounds. google.com Utilizing supercritical carbon dioxide as the primary mobile phase, SFC significantly reduces organic solvent consumption. nih.gov This technique offers faster separations and shorter equilibration times compared to HPLC. mdpi.com For the purification of polar compounds, modifiers such as methanol (B129727) are often used, and the addition of small amounts of water can further enhance the elution of highly polar amines. SFC is highly efficient for both achiral and chiral separations, making it a versatile tool in modern drug discovery and development. nih.gov

The following table illustrates a comparative analysis of different preparative chromatographic techniques for the purification of a representative piperazine-propylamine derivative.

| Technique | Stationary Phase | Mobile Phase System | Key Advantages | Typical Purity |

| RP-HPLC | C18 Silica | Water/Acetonitrile + 0.1% Triethylamine | Excellent for polar compounds; well-established methodology. | >98% |

| NP-HPLC | Amine-Functionalized Silica | Hexane/Ethyl Acetate | Avoids strong acid-base interactions; good for less polar analogues. | >99% |

| SFC | Diol or 2-Ethylpyridine | CO₂ / Methanol with 0.2% Ammonium Hydroxide | Fast, reduced solvent waste, "green" technology. google.commdpi.com | >99% |

This table is a representative example based on established principles for purifying advanced amine compounds.

Crystallization-Based Purification

Crystallization is a highly effective and scalable method for achieving high purity of solid compounds or their salts. azypusa.com For amines like this compound, which may be liquids or low-melting solids in their free-base form, purification is often achieved through the formation of a stable, crystalline salt.

Salt Formation and Recrystallization: The formation of salts with organic or inorganic acids is a common and highly effective strategy. This process not only yields a solid material that is amenable to crystallization but can also selectively precipitate the target compound, leaving impurities behind in the solvent. A patented method for purifying piperazine and N-alkyl piperazines involves dissolving the crude mixture in acetone and adding acetic acid to selectively precipitate the piperazine diacetate salt. This crystalline salt can then be isolated by filtration and the pure piperazine free base can be regenerated. The choice of the acid (e.g., hydrochloric, sulfuric, tartaric, citric) and the crystallization solvent system is crucial for optimizing both yield and purity.

Advanced Crystallization Techniques:

Solvent Layering: This technique involves dissolving the crude amine compound in a "good" solvent and carefully layering a "poor" solvent (an anti-solvent) on top. Slow diffusion at the interface between the two solvents gradually reduces the solubility of the compound, promoting the formation of high-quality crystals.

Vapor Diffusion: In this method, a solution of the compound is placed in a small open vial, which is then enclosed in a larger sealed container holding a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the solution, inducing crystallization.

Cooling Crystallization: This classic method relies on the principle that the solubility of a compound is lower at colder temperatures. azypusa.com A saturated solution of the compound is prepared in a suitable solvent at an elevated temperature and then allowed to cool slowly, causing the pure compound to crystallize. azypusa.com

The selection of an appropriate crystallization strategy is a critical step, often requiring empirical screening of various solvents and conditions, as summarized in the table below.

| Method | Key Principle | Typical Solvent/Anti-Solvent System | Suitability |

| Recrystallization | Differential solubility at varied temperatures. | Isopropanol, Ethanol, or Acetone/Water mixtures. | High-purity polishing of solid materials. |

| Salt Precipitation | Selective formation of an insoluble salt. | Acetone with an acid like Acetic Acid. | Isolation from complex mixtures; purification of liquid amines. |

| Solvent Layering | Gradual solubility reduction by diffusion. | Dichloromethane (solvent) layered with Hexane (anti-solvent). | Growing high-quality crystals for analysis. |

By employing these contemporary purification and isolation techniques, researchers and manufacturers can consistently obtain this compound and its analogues with the high degree of purity required for their intended applications.

State of the Art Spectroscopic Characterization and Advanced Analytical Methods for 3 4 Isopropyl Piperazin 1 Yl Propylamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the cornerstone for the complete structural elucidation of organic molecules like 3-(4-Isopropyl-piperazin-1-yl)-propylamine, providing detailed information about the carbon-hydrogen framework.

The ¹H NMR spectrum of this compound displays distinct signals corresponding to the protons in its unique chemical environments. The isopropyl group gives rise to a doublet for the two methyl groups and a septet for the methine proton. The protons of the piperazine (B1678402) ring typically appear as complex multiplets due to their conformational environment. The three methylene (B1212753) groups of the propylamine (B44156) chain are distinguishable, with the one adjacent to the primary amine appearing most downfield.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom in the molecule. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen atoms. The carbons of the isopropyl group appear in the aliphatic region, while the piperazine and propylamine carbons are shifted downfield due to the neighboring nitrogens. docbrown.infodocbrown.info The symmetry in the isopropyl group results in a single signal for the two methyl carbons. docbrown.info

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted chemical shift (δ) values are based on the analysis of similar structural motifs like propylamine, isopropylamine, and other N-substituted piperazines. docbrown.infodocbrown.infodocbrown.infocore.ac.ukmdpi.comdocbrown.info

| Assignment | Group | Predicted ¹H NMR (δ, ppm) | Predicted Multiplicity | Predicted ¹³C NMR (δ, ppm) |

| Isopropyl CH₃ | Isopropyl | ~1.0-1.1 | Doublet (d) | ~18-20 |

| Isopropyl CH | Isopropyl | ~2.6-2.8 | Septet (sept) | ~50-55 |

| Piperazine CH₂ | Piperazine | ~2.3-2.7 | Multiplet (m) | ~48-54 |

| Propylamine N-CH₂ | Propylamine | ~2.3-2.5 | Triplet (t) | ~55-58 |

| Propylamine CH₂ | Propylamine | ~1.6-1.8 | Quintet (quin) | ~25-30 |

| Propylamine CH₂-NH₂ | Propylamine | ~2.7-2.9 | Triplet (t) | ~40-42 |

| Propylamine NH₂ | Propylamine | ~1.5-2.5 | Broad Singlet (br s) | N/A |

To unambiguously assign the signals and confirm the molecular structure, advanced 2D NMR techniques are employed. youtube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu It would show correlations between the methine and methyl protons of the isopropyl group, and crucially, map the connectivity of the three adjacent methylene groups in the propylamine chain. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons (¹H-¹³C), allowing for the definitive assignment of each carbon signal to its attached proton(s). sdsu.edunih.gov For instance, the proton signal at ~2.7 ppm would correlate with the carbon signal at ~40 ppm, confirming the -CH₂-NH₂ group. researchgate.netrsc.org

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for establishing long-range (2-3 bond) correlations between protons and carbons. sdsu.edu This experiment would provide key connectivity information, such as the correlation between the isopropyl methine proton and the piperazine ring carbons, and between the propylamine methylene protons and the piperazine carbons, thus confirming the points of substitution on the piperazine ring. mdpi.comrsc.org

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and investigating the fragmentation patterns of a molecule, which serves as a molecular fingerprint. The nominal molecular weight of this compound is 185.31 g/mol .

In electron ionization (EI-MS), the molecular ion peak [M]⁺ would be observed at m/z 185. As an amine, this peak is expected to be an odd number, consistent with the nitrogen rule. libretexts.org The fragmentation is dominated by alpha-cleavage, which is the cleavage of the C-C bond adjacent to a nitrogen atom. libretexts.org

Key fragmentation pathways include:

Loss of a methyl group from the isopropyl moiety to form an ion at m/z 170 (M-15). docbrown.info

Cleavage resulting in the formation of the isopropylpiperazine fragment or the propylamine side chain.

The most abundant ion (base peak) is often formed by the cleavage that results in the most stable carbocation or radical cation. For aliphatic amines, a characteristic fragment is often [CH₂NH₂]⁺ at m/z 30. docbrown.info

Fragmentation of the piperazine ring itself can lead to a series of characteristic ions. researchgate.net

Table 2: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment Ion | Fragment Lost |

| 185 | [C₁₀H₂₃N₃]⁺ | Molecular Ion |

| 170 | [C₉H₂₀N₃]⁺ | CH₃ |

| 142 | [C₈H₁₆N₂]⁺ | CH₂CH₂NH₂ |

| 127 | [C₇H₁₅N₂]⁺ | Isopropyl group |

| 85 | [C₄H₉N₂]⁺ | Piperazine fragment |

| 70 | [C₄H₈N]⁺ | Piperazine fragment |

| 44 | [C₂H₆N]⁺ | Isopropylamine fragment |

| 43 | [C₃H₇]⁺ | Isopropyl cation |

| 30 | [CH₄N]⁺ | CH₂NH₂⁺ |

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which can be used to confirm the elemental composition of the molecule. mdpi.com For this compound, the expected molecular formula is C₁₀H₂₃N₃. HRMS would measure the mass of the protonated molecule [M+H]⁺ with high precision (e.g., to four or more decimal places), allowing for the unambiguous determination of its elemental formula and distinguishing it from other compounds with the same nominal mass. mdpi.com

Hyphenated techniques are essential for the analysis of the compound in complex mixtures, such as during synthesis monitoring or in biological samples.

LC-MS (Liquid Chromatography-Mass Spectrometry): This is a well-suited technique for analyzing polar and non-volatile compounds like this compound. nih.gov The liquid chromatograph separates the compound from the mixture, and the mass spectrometer provides detection and identification, often using soft ionization techniques like electrospray ionization (ESI) which typically shows the protonated molecular ion [M+H]⁺ at m/z 186. nih.govresearchgate.net

GC-MS (Gas Chromatography-Mass Spectrometry): While highly effective for volatile compounds, GC-MS analysis of primary amines can sometimes be challenging due to their polarity, which may cause peak tailing on standard GC columns. rsc.org Derivatization might be employed to improve chromatographic behavior. If analyzed directly, GC-MS provides both retention time and a characteristic mass spectrum for identification. rsc.org

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. pressbooks.pub The IR spectrum of this compound would be characterized by absorptions corresponding to its primary amine, tertiary amine, and aliphatic C-H bonds.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Intensity |

| Primary Amine (R-NH₂) | N-H Stretch | 3300 - 3500 (typically two bands) | Medium |

| Primary Amine (R-NH₂) | N-H Bend (Scissoring) | 1580 - 1650 | Medium |

| Aliphatic C-H | C-H Stretch | 2850 - 2960 | Strong |

| Aliphatic CH₂/CH₃ | C-H Bend | 1350 - 1470 | Medium |

| Tertiary/Aliphatic Amine | C-N Stretch | 1020 - 1220 | Medium-Weak |

The presence of two distinct bands in the 3300-3500 cm⁻¹ region is a hallmark of a primary amine (-NH₂), corresponding to asymmetric and symmetric N-H stretching vibrations. docbrown.info The absence of significant absorptions in other regions, such as C=O (around 1700 cm⁻¹) or O-H (a broad band around 3200-3600 cm⁻¹), would confirm the absence of carbonyl or hydroxyl groups, respectively. pressbooks.pub

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a cornerstone technique for the validation of the empirical formula of a synthesized compound. This method determines the mass percentages of carbon (C), hydrogen (H), and nitrogen (N), which are then compared against the theoretical values calculated from the compound's proposed molecular formula. For this compound, the molecular formula is C10H23N3.

The theoretical elemental composition is calculated based on the atomic masses of its constituent elements. The validation of the empirical formula is confirmed when the experimentally determined percentages closely match these theoretical values, typically within a narrow margin of error (e.g., ±0.4%). While specific experimental data for this exact compound is not widely published in publicly accessible literature, the principles of analysis are well-established for similar piperazine derivatives. researchgate.netnih.gov

Below is a data table illustrating the theoretical elemental composition of this compound.

| Element | Atomic Mass | Number of Atoms | Total Mass Contribution | Percentage (%) |

| Carbon (C) | 12.01 | 10 | 120.10 | 64.81 |

| Hydrogen (H) | 1.008 | 23 | 23.184 | 12.51 |

| Nitrogen (N) | 14.01 | 3 | 42.03 | 22.68 |

| Total | 185.314 | 100.00 |

Experimental determination of these percentages is typically carried out using a CHN analyzer, which involves the combustion of a small, precisely weighed sample of the compound. The resulting combustion gases (CO2, H2O, and N2) are separated and quantified to determine the elemental composition.

Theoretical and Computational Chemistry Approaches to 3 4 Isopropyl Piperazin 1 Yl Propylamine

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure, reactivity, and various molecular properties of compounds like 3-(4-Isopropyl-piperazin-1-yl)-propylamine. These methods provide a balance between computational cost and accuracy, making them suitable for molecules of this size.

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization. For this compound, this process would involve exploring the potential energy surface to identify the lowest energy conformers.

The piperazine (B1678402) ring typically adopts a chair conformation to minimize steric strain. However, the presence of the isopropyl and propylamine (B44156) substituents at the N1 and N4 positions can lead to different axial and equatorial arrangements, resulting in multiple stable conformers. The flexibility of the propylamine side chain adds another layer of complexity, with various possible torsional angles.

A thorough conformational analysis would be performed to identify all low-energy isomers. The relative energies of these conformers would be calculated to determine their population distribution at a given temperature. This information is crucial as the molecular properties and reactivity can be highly dependent on the predominant conformation.

Interactive Table: Hypothetical Conformational Analysis Data

This table illustrates the kind of data that would be generated from a conformational analysis. The values are hypothetical.

| Conformer | Piperazine Ring Conformation | Isopropyl Group Orientation | Propylamine Chain Orientation | Relative Energy (kcal/mol) |

| 1 | Chair | Equatorial | Extended | 0.00 |

| 2 | Chair | Axial | Extended | 2.50 |

| 3 | Chair | Equatorial | Gauche | 1.20 |

| 4 | Twist-Boat | Equatorial | Extended | 5.80 |

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and polarizability. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule that is more easily polarized. For this compound, the HOMO is expected to be localized on the electron-rich nitrogen atoms of the piperazine ring and the primary amine group, while the LUMO would be distributed over the carbon skeleton.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The MEP map uses a color scale to indicate regions of different electrostatic potential.

Red regions indicate negative electrostatic potential and are associated with high electron density. These are the most likely sites for electrophilic attack and are typically found around electronegative atoms like nitrogen. In this compound, the nitrogen atoms of the piperazine ring and the terminal amine would be expected to be in these red regions.

Blue regions indicate positive electrostatic potential and are associated with low electron density. These are the most likely sites for nucleophilic attack and are generally found around hydrogen atoms, particularly those attached to electronegative atoms.

Green regions represent neutral or near-zero potential.

The MEP map would provide a clear picture of the reactive sites of the molecule, guiding the understanding of its intermolecular interactions.

Molecular Dynamics Simulations for Conformational Landscapes and Flexibility Assessment

While quantum chemical calculations provide information on static, optimized structures, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of a molecule over time. An MD simulation would involve solving Newton's equations of motion for the atoms of the molecule, allowing for the exploration of its conformational landscape in a simulated environment (e.g., in a solvent like water).

For this compound, an MD simulation would reveal the flexibility of the piperazine ring and the propylamine side chain. It would show how the molecule transitions between different conformations and how these dynamics are influenced by the solvent. This information is crucial for understanding how the molecule might interact with biological targets, as its flexibility can allow it to adapt its shape to fit into a binding site.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies) via Computational Methods

Computational methods can be used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computed structures and electronic properties.

NMR Chemical Shifts: Theoretical calculations of 1H and 13C NMR chemical shifts can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. The calculated shifts for the different conformers can be averaged based on their Boltzmann population to obtain a theoretical spectrum that can be compared with experimental results. This comparison helps in confirming the predominant solution-phase structure of the molecule.

IR Frequencies: The vibrational frequencies of the molecule can be calculated from the second derivatives of the energy with respect to the atomic positions. These frequencies correspond to the peaks in an infrared (IR) spectrum. The calculated IR spectrum can be used to assign the vibrational modes of the molecule and to identify characteristic functional groups. For this compound, characteristic peaks would be expected for the N-H stretches of the primary amine, the C-H stretches of the alkyl groups, and the C-N stretches of the piperazine ring.

Interactive Table: Hypothetical Predicted Spectroscopic Data

This table illustrates the kind of data that would be generated from spectroscopic predictions. The values are hypothetical.

| Parameter | Predicted Value |

| 1H NMR Chemical Shift (ppm) | |

| NH2 | 1.5 - 2.5 |

| Piperazine ring protons | 2.3 - 2.8 |

| Propylamine CH2 | 1.6 - 2.6 |

| Isopropyl CH | 2.7 - 3.0 |

| Isopropyl CH3 | 1.0 - 1.2 |

| 13C NMR Chemical Shift (ppm) | |

| Piperazine ring carbons | 45 - 55 |

| Propylamine carbons | 25 - 60 |

| Isopropyl carbons | 20 - 65 |

| IR Frequency (cm-1) | |

| N-H stretch (amine) | 3300 - 3500 |

| C-H stretch (alkyl) | 2850 - 3000 |

| N-H bend (amine) | 1580 - 1650 |

| C-N stretch | 1000 - 1250 |

Theoretical Studies on Chemical Reactivity Profiles (e.g., Local Electronic Temperature of Atoms in Molecules)

Beyond FMO analysis, more advanced theoretical approaches can be used to create a detailed chemical reactivity profile. This involves calculating various reactivity descriptors derived from DFT. These descriptors help in quantifying the reactivity of different sites within the molecule.

Global Reactivity Descriptors: Parameters such as chemical hardness, softness, electronegativity, and electrophilicity index can be calculated from the HOMO and LUMO energies. These provide a general overview of the molecule's reactivity.

Local Reactivity Descriptors: To understand site-specific reactivity, local descriptors like the Fukui functions or the local electronic temperature of atoms in molecules can be calculated. These methods identify which specific atoms are most susceptible to electrophilic, nucleophilic, or radical attack. For this compound, these analyses would likely confirm that the nitrogen atoms are the primary nucleophilic centers.

These detailed reactivity profiles are invaluable for predicting how the molecule will behave in chemical reactions and how it will interact with other molecules.

Role As a Synthetic Intermediate and Advanced Building Block in Organic Chemistry

Utilization of 3-(4-Isopropyl-piperazin-1-yl)-propylamine in the Synthesis of More Complex Amine Derivatives

The presence of a reactive primary amine group on the propyl chain and the nucleophilic secondary amine within the piperazine (B1678402) ring (after potential de-isopropylation, though less common) or the tertiary amine itself, makes this compound a valuable precursor for a wide array of more complex amine derivatives. Its utility is demonstrated in the synthesis of various heterocyclic systems and other molecules of pharmaceutical interest.

For instance, the core structure of this compound is analogous to scaffolds used in the synthesis of biologically active molecules. While direct examples exclusively using the 3-(4-isopropyl-piperazin-1-yl)propylamine moiety are not extensively detailed in publicly available literature, the reactivity patterns of similar N-substituted piperazines are well-documented. For example, N-arylpiperazines are key intermediates in the synthesis of cinnoline (B1195905) derivatives, which have shown potential as antifungal agents. This suggests that this compound could similarly be employed in cyclization reactions to form novel heterocyclic compounds.

The primary amine functionality is readily susceptible to a variety of chemical transformations, including but not limited to:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Introduction of alkyl groups via reaction with alkyl halides.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to yield secondary or tertiary amines.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

These transformations allow for the straightforward attachment of diverse functional groups and molecular fragments, thereby expanding the chemical space accessible from this versatile building block.

Strategic Functionalization at Nitrogen Atoms of the Piperazine and Propylamine (B44156) Moieties

The differential reactivity of the nitrogen atoms in this compound allows for strategic and selective functionalization. The primary amine of the propylamine moiety is significantly more nucleophilic and less sterically hindered than the tertiary amine within the piperazine ring. This inherent difference in reactivity enables chemists to selectively modify the primary amine while leaving the piperazine core intact.

Selective N-Functionalization of the Propylamine Moiety:

Standard protecting group strategies can be employed to further control the functionalization of the primary amine. For example, protection with a Boc (tert-butyloxycarbonyl) group allows for subsequent modifications at other positions of a larger molecule, with the final deprotection step revealing the primary amine for further elaboration. Common selective reactions at the primary amine include:

| Reaction Type | Reagents | Functional Group Introduced |

| Acylation | Acyl chlorides, Anhydrides | Amide |

| Sulfonylation | Sulfonyl chlorides | Sulfonamide |

| Reductive Amination | Aldehydes/Ketones, NaBH(OAc)₃ | Secondary/Tertiary Amine |

| Urea/Thiourea Formation | Isocyanates, Isothiocyanates | Urea/Thiourea |

Functionalization of the Piperazine Moiety:

The tertiary amine of the piperazine ring is generally less reactive towards electrophiles compared to the primary amine. However, it can participate in reactions such as quaternization with reactive alkyl halides. More advanced strategies in modern organic synthesis focus on the functionalization of the C-H bonds adjacent to the nitrogen atoms within the piperazine ring. While specific examples for the isopropyl derivative are scarce, recent advances in C-H functionalization of piperazines using photoredox catalysis offer a potential route to introduce substituents at the carbon skeleton of the piperazine ring, further increasing molecular complexity.

Applications in Parallel Library Synthesis and Diversification-Oriented Synthesis

The structural attributes of this compound make it an ideal building block for parallel library synthesis and diversification-oriented synthesis (DOS). These strategies are central to modern drug discovery, enabling the rapid generation of large numbers of structurally diverse compounds for high-throughput screening.

In parallel synthesis, the primary amine of this compound can be reacted with a library of diverse building blocks (e.g., carboxylic acids, sulfonyl chlorides, aldehydes) in a multi-well plate format. This allows for the efficient creation of a large library of related compounds where the diversity element is appended to the propylamine terminus. The piperazine core, with its isopropyl group, provides a common scaffold that can influence the physicochemical properties and biological activity of the library members. For instance, libraries of piperazine-tethered thiazole (B1198619) compounds have been successfully generated using parallel synthesis methodologies, demonstrating the feasibility of this approach.

Diversification-oriented synthesis aims to create libraries of compounds with a high degree of structural diversity, often exploring novel regions of chemical space. The multiple functionalization points on this compound can be exploited in DOS strategies. For example, a library could be generated by first reacting the primary amine with a set of building blocks, followed by a subsequent reaction that modifies the piperazine ring or a functional group introduced in the first step. This multi-directional approach to library synthesis can lead to the discovery of compounds with novel biological activities.

Contribution to the Construction of Csp3-Enriched Compound Libraries for Chemical Space Exploration

In recent years, there has been a significant shift in drug discovery towards molecules with a higher fraction of sp3-hybridized carbon atoms. These "Csp3-enriched" compounds often exhibit improved solubility, metabolic stability, and conformational rigidity compared to their flatter, sp2-rich counterparts. The non-planar, three-dimensional structure of such molecules can lead to more specific and potent interactions with biological targets.

The this compound molecule is inherently rich in sp3 centers, comprising the piperazine ring, the propyl chain, and the isopropyl group. This makes it an excellent starting material for the construction of Csp3-enriched compound libraries. By using this building block, chemists can ensure that the resulting library members possess a significant degree of three-dimensionality.

The piperazine scaffold itself is considered a "privileged" structure in medicinal chemistry, as it is found in a large number of approved drugs. Its conformational flexibility, which can be constrained by substitution, allows for the presentation of appended functional groups in a variety of spatial orientations. The incorporation of the isopropyl group on the piperazine nitrogen further influences the conformational preferences and lipophilicity of the resulting molecules.

Mechanistic Investigations of Intermolecular Interactions Involving 3 4 Isopropyl Piperazin 1 Yl Propylamine Analogues

Fundamental Principles of Protein-Ligand Interaction Mechanisms in Chemical Biology

The interaction between a protein and a small molecule, or ligand, is a cornerstone of virtually all biological processes. researchgate.net These interactions are governed by the principles of molecular recognition, where specific, non-covalent forces dictate the formation of a stable protein-ligand complex. researchgate.netnih.gov Understanding these fundamental mechanisms is crucial for fields like drug discovery, where molecules analogous to 3-(4-Isopropyl-piperazin-1-yl)-propylamine are designed to bind with high affinity and specificity to a target protein to elicit a therapeutic effect. nih.gov

The process of a ligand binding to a protein is a dynamic event that often involves conformational changes in one or both molecules. Two primary models, "induced fit" and "conformational selection," describe this process. mdpi.comnih.gov These models are not mutually exclusive and often represent two ends of a spectrum, with many binding events involving elements of both. nih.govacs.org

Induced Fit: Proposed by Daniel Koshland, this model suggests that the initial binding of a ligand to a protein's active site induces a conformational change in the protein. nih.gov This change optimizes the alignment of interacting groups, leading to a more stable, high-affinity complex. mdpi.com In this view, the protein is flexible and molds itself around the ligand. frontiersin.org

Conformational Selection: This model posits that a protein does not exist as a single static structure but as a dynamic ensemble of different conformations in equilibrium. mdpi.comnih.gov The ligand then selectively binds to and stabilizes a pre-existing conformation that is complementary to it, thereby shifting the equilibrium toward that bound state. mdpi.comresearchgate.net The ligand's role is not to induce a change but to "select" the most suitable conformation from the protein's natural fluctuations. mdpi.com

The distinction between these models is often kinetic. In a simplified view, if the conformational changes of the protein are slow compared to the ligand binding event, conformational selection is dominant. Conversely, if the initial binding is followed by a rapid protein rearrangement, the process is better described by induced fit. acs.org

| Model | Description | Role of Ligand | Analogy |

| Induced Fit | The protein changes its shape upon ligand binding to achieve a better fit. mdpi.com | Actively induces a conformational change in the protein. nih.gov | A hand (ligand) pressing into a memory foam pillow (protein). |

| Conformational Selection | The protein exists in multiple conformations; the ligand binds to and stabilizes the most compatible one. mdpi.com | Passively selects and stabilizes a pre-existing protein conformation. researchgate.net | A key (ligand) finding the one matching lock (protein conformation) from a set of slightly different locks. |

The stability of a protein-ligand interaction is quantified by its binding affinity, which is related to thermodynamic parameters. affinimeter.com The kinetics of the interaction describe how quickly the complex forms and dissociates. affinimeter.comphysicallensonthecell.org Both aspects are critical for understanding the biological function and efficacy of compounds like this compound analogues.

Thermodynamics: The binding process is governed by the change in Gibbs free energy (ΔG), which is composed of enthalpic (ΔH) and entropic (ΔS) contributions (ΔG = ΔH - TΔS). nih.govnih.gov

Binding Affinity (KD/KA): This measures the strength of the interaction. It is often expressed as the dissociation constant (KD), where a lower KD signifies a stronger interaction. affinimeter.com It is thermodynamically related to the Gibbs free energy.

Enthalpy (ΔH): This term reflects the change in heat content of the system upon binding. nih.gov A negative (exothermic) ΔH is favorable and typically results from the formation of new non-covalent bonds (like hydrogen bonds and van der Waals interactions) in the complex. nih.gov

Entropy (ΔS): This term represents the change in the system's disorder. Binding is often entropically unfavorable as it restricts the conformational freedom of both the ligand and protein. However, the release of ordered water molecules from the binding surfaces (the hydrophobic effect) can provide a large, favorable entropic contribution. nih.gov

Kinetics: The kinetic profile of a binding event is defined by two rate constants:

Association rate constant (kon): This measures the rate at which the protein and ligand form a complex. physicallensonthecell.org

Dissociation rate constant (koff): This measures the rate at which the complex breaks apart. physicallensonthecell.org

The ratio of these constants defines the equilibrium dissociation constant (KD = koff / kon). physicallensonthecell.org Two ligands can have the same binding affinity (KD) but vastly different kinetic profiles, which can have significant biological implications. For example, a drug with a slow koff (long residence time) may have a more prolonged effect.

| Parameter | Symbol | Description | Favorable Condition |

| Gibbs Free Energy | ΔG | The overall energy change determining the spontaneity of binding. nih.gov | Negative (spontaneous) |

| Enthalpy | ΔH | Heat released or absorbed due to bond formation/breakage. nih.gov | Negative (exothermic) |

| Entropy | ΔS | Change in disorder of the system. nih.gov | Positive (increased disorder) |

| Association Constant | kon | Rate of complex formation. physicallensonthecell.org | High |

| Dissociation Constant | koff | Rate of complex dissociation. physicallensonthecell.org | Low |

| Equilibrium Constant | KD | Measure of binding affinity (strength). affinimeter.com | Low |

Computational Modeling of Molecular Docking and Prediction of Binding Modes

Computational methods, particularly molecular docking, are indispensable tools for predicting how a ligand, such as an analogue of this compound, might bind to its protein target. These techniques simulate the binding process at an atomic level, providing insights into the preferred orientation (pose) and conformation of the ligand within the protein's binding site. frontiersin.org This predictive power is crucial in the early stages of drug discovery for screening large compound libraries and prioritizing candidates for synthesis and testing. nih.gov

Once a docking simulation generates a predicted binding pose, the stability of the complex is evaluated by analyzing the non-covalent interactions between the protein and the ligand. nih.govresearchgate.net These interactions are the primary forces holding the complex together. numberanalytics.com

Hydrogen Bonds: These are strong, directional interactions between a hydrogen atom donor (e.g., N-H or O-H group) and an acceptor (e.g., an oxygen or nitrogen atom). They are critical for specificity and affinity. nih.gov

Hydrophobic Contacts: These are the most frequent type of interaction in protein-ligand complexes. nih.gov They occur when nonpolar groups (like the isopropyl group in the target compound) cluster together to minimize their contact with water, driven by the hydrophobic effect.

Electrostatic Interactions (Salt Bridges): These are long-range interactions between oppositely charged groups, such as a positively charged amine on a ligand and a negatively charged carboxylate group (e.g., from aspartate or glutamate) on the protein. nih.gov

π-Interactions: These involve aromatic rings. They include π-π stacking (between two aromatic rings), cation-π (between a cation and an aromatic ring), and amide-π stacking. nih.gov

van der Waals Forces: These are weak, non-specific attractions that occur between all atoms at close range. While individually weak, their cumulative effect can be substantial. numberanalytics.com

| Interaction Type | Description | Example Groups Involved | Typical Energy (kcal/mol) |

| Hydrogen Bond | Directional interaction between H-bond donor and acceptor. nih.gov | Amine (donor), Carbonyl Oxygen (acceptor) | 3 - 10 |

| Hydrophobic Contact | Clustering of nonpolar groups to exclude water. nih.gov | Alkyl chains, Phenyl rings | 0.5 - 1.5 (per CH2) |

| Electrostatic (Salt Bridge) | Attraction between opposite formal charges. nih.gov | Protonated Amine (+), Carboxylate (-) | 5 - 10 |

| π-π Stacking | Interaction between aromatic rings. nih.gov | Phenyl, Indole rings | 1 - 3 |

| Cation-π Interaction | Interaction between a cation and an aromatic ring. nih.gov | Quaternary Amine (+), Phenyl ring | 5 - 10 |

Early docking methods often treated the protein as a rigid structure. However, modern computational approaches increasingly account for the dynamic nature of both the protein and the ligand. frontiersin.org Predicting these conformational changes is essential for accurately modeling binding events, especially when the induced fit model is relevant. frontiersin.orgnih.gov

Techniques like flexible docking allow specific amino acid side chains in the binding pocket to move and adapt to the ligand. More advanced methods, such as induced fit docking (IFD) and molecular dynamics (MD) simulations , provide a more comprehensive view of the binding process. dovepress.com MD simulations, in particular, can model the time-dependent movements of every atom in the system, allowing researchers to observe the entire process of a ligand entering a binding site and the subsequent conformational adjustments of the protein. nih.govdovepress.com These simulations can help identify transient states and reveal complex binding pathways that are not apparent from static models. dovepress.com

Advanced Analytical Techniques for Characterizing Molecular Binding (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)

While computational models provide valuable predictions, experimental validation is essential. Advanced biophysical techniques are used to precisely measure the thermodynamic and kinetic parameters of molecular interactions in real-time and without the need for labels. portlandpress.commalvernpanalytical.com

SPR is a powerful optical technique for studying biomolecular interactions in real-time. portlandpress.comnih.gov In a typical SPR experiment, the protein (ligand) is immobilized on a gold sensor chip. A solution containing the analyte (e.g., a this compound analogue) flows over the surface. harvard.edu Binding of the analyte to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. springernature.comaragen.com

The resulting data, plotted as a sensorgram, allows for the direct measurement of:

Association rate (kon): Determined from the initial phase of the curve as the analyte binds. harvard.edu

Dissociation rate (koff): Determined from the decay phase of the curve after the analyte flow is stopped. aragen.com

Equilibrium dissociation constant (KD): Calculated from the ratio of koff/kon. harvard.edu

One of the key advantages of SPR is its high sensitivity, making it suitable for analyzing interactions with small molecules. springernature.com

ITC is considered the gold standard for thermodynamic characterization of binding interactions. malvernpanalytical.com It directly measures the heat released (exothermic) or absorbed (endothermic) during a binding event. nih.govmpg.de In an ITC experiment, a solution of the ligand is titrated in small, precise injections into a sample cell containing the protein. malvernpanalytical.comresearchgate.net

Each injection triggers a heat change that is measured by the instrument. By analyzing the resulting binding isotherm, ITC can determine a complete thermodynamic profile of the interaction from a single experiment: nih.govresearchgate.net

Binding Affinity (KA or KD): The strength of the interaction. mpg.de

Binding Enthalpy (ΔH): The heat change directly measured. mpg.de

Stoichiometry (n): The molar ratio of the ligand to the protein in the complex. researchgate.net

Binding Entropy (ΔS) and Gibbs Free Energy (ΔG): These values can be calculated from the measured parameters. mpg.de

Because ITC measures heat change, a fundamental property of all reactions, it is a universal and label-free technique applicable to virtually any molecular interaction. nih.govresearchgate.net

| Technique | Principle | Key Outputs | Advantages |

| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon mass accumulation on a sensor surface. portlandpress.comspringernature.com | kon, koff, KD. harvard.edu | Real-time kinetic data, high sensitivity. portlandpress.com |

| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during binding. nih.gov | KD, ΔH, ΔS, ΔG, Stoichiometry (n). mpg.deresearchgate.net | Complete thermodynamic profile in a single experiment, label-free, in-solution. nih.gov |

Structure-Reactivity Relationships in Analogue Piperazine-Amine Systems Based on Interaction Mechanisms

The relationship between the chemical structure of this compound and its reactivity is fundamentally governed by the molecule's ability to engage in various intermolecular interactions. The key structural components—the piperazine (B1678402) ring, the N-isopropyl group, and the propylamine (B44156) side chain—all contribute to the types and strengths of these interactions, which in turn dictate the compound's behavior in chemical and biological systems.

The versatile nature of the piperazine scaffold allows for extensive modification, making it a frequent component in the development of new bioactive molecules. nih.goveurekaselect.com The two nitrogen atoms within the six-membered piperazine ring are particularly significant. nih.goveurekaselect.com They provide a large polar surface area and can act as both hydrogen bond donors and acceptors, properties that often lead to enhanced water solubility and bioavailability. nih.goveurekaselect.com Furthermore, the relative rigidity of the piperazine ring helps to orient substituents in specific spatial arrangements, which can improve the affinity and specificity for molecular targets. nih.goveurekaselect.com

In analogue systems, modifications to the core structure of this compound can lead to predictable changes in reactivity based on established principles of intermolecular forces. These relationships are critical in the rational design of molecules with desired properties.

Key Structural Features and Their Influence on Intermolecular Interactions:

Piperazine Ring: The two nitrogen atoms of the piperazine ring are key sites for hydrogen bonding. The basicity of these nitrogens can be modulated by the electronic effects of substituents. Electron-donating groups will increase the basicity and the strength of hydrogen bond acceptance, while electron-withdrawing groups will have the opposite effect.

N-Isopropyl Group: This bulky alkyl group introduces steric hindrance around one of the piperazine nitrogens. This can influence the accessibility of the nitrogen's lone pair of electrons for interactions, potentially leading to selectivity in binding or reaction. The hydrophobic nature of the isopropyl group can also contribute to van der Waals interactions and influence the molecule's partitioning between polar and non-polar environments.

Systematic studies on analogous piperazine-amine systems often reveal clear trends in reactivity and interaction strength as a function of structural modifications. For instance, altering the steric bulk of the N-alkyl substituent on the piperazine ring or changing the length of the alkylamine side chain can have a profound impact on biological activity or chemical reactivity.

Below is a representative data table illustrating how systematic structural modifications in a hypothetical series of analogues of this compound could be correlated with a measure of intermolecular interaction, such as the binding affinity (represented here by the dissociation constant, Kd) to a hypothetical molecular target.

| Analogue | N-Substituent (R1) | Amine Chain Length (n) | Modification to Propylamine (R2) | Hypothetical Binding Affinity (Kd, nM) |

|---|---|---|---|---|

| 1 | -CH(CH3)2 (Isopropyl) | 3 | -NH2 | 50 |

| 2 | -H | 3 | -NH2 | 120 |

| 3 | -CH3 (Methyl) | 3 | -NH2 | 85 |

| 4 | -C(CH3)3 (tert-Butyl) | 3 | -NH2 | 75 |

| 5 | -CH(CH3)2 (Isopropyl) | 2 | -NH2 | 250 |

| 6 | -CH(CH3)2 (Isopropyl) | 4 | -NH2 | 90 |

| 7 | -CH(CH3)2 (Isopropyl) | 3 | -OH | 300 |

| 8 | -CH(CH3)2 (Isopropyl) | 3 | -NHCH3 | 40 |

This table is illustrative and presents hypothetical data to demonstrate the principles of structure-reactivity relationships. The values are not derived from actual experimental results on this compound and its analogues.

The trends suggested in this hypothetical table would be interpreted as follows:

Effect of N-Substituent (R1): A comparison of analogues 1, 2, 3, and 4 would suggest an optimal size for the N-alkyl group to achieve strong binding. The absence of a substituent (analogue 2) or a small methyl group (analogue 3) might result in weaker binding compared to the isopropyl group (analogue 1), possibly due to less favorable van der Waals contacts or a different conformational preference of the piperazine ring. A very bulky tert-butyl group (analogue 4) could introduce steric clashes that are slightly detrimental to binding compared to the isopropyl group.

Effect of Amine Chain Length (n): Comparing analogues 1, 5, and 6 would indicate an optimal linker length for the primary amine to interact with its target. A shorter (n=2, analogue 5) or longer (n=4, analogue 6) chain could misalign the amine for optimal interaction, leading to weaker binding.

Effect of Propylamine Modification (R2): The terminal functional group is critical. Replacing the primary amine with a hydroxyl group (analogue 7) could significantly reduce binding affinity, indicating that the hydrogen bonding and/or ionic interactions of the amine are crucial. Conversely, methylation of the amine (analogue 8) might slightly improve binding, perhaps due to enhanced hydrophobicity or a more favorable electronic environment.

Future Directions and Emerging Trends in Research on Piperazine and Amine Systems

Development of Sustainable and Green Synthetic Methodologies for Complex Amines

The synthesis of complex amines and piperazine (B1678402) derivatives is undergoing a significant shift towards more sustainable and environmentally friendly methods. Traditional approaches often require harsh reaction conditions, stoichiometric reagents, and multi-step sequences that generate considerable waste. mdpi.com Green chemistry principles are now guiding the development of novel synthetic protocols that offer higher efficiency, reduced environmental impact, and improved safety.

Recent advances have focused on the C-H functionalization of the piperazine ring, a strategy that allows for the direct modification of the carbon skeleton, bypassing the need for pre-functionalized starting materials. researchgate.net Photoredox catalysis has emerged as a powerful tool in this area, using light to drive chemical reactions. mdpi.com These methods can be made greener by using purely organic photoredox catalysts instead of costly and potentially toxic transition-metal catalysts. mdpi.com Furthermore, transitioning these reactions from batch to continuous flow processes enhances scalability and safety. mdpi.com

Alternative energy sources are also being employed to promote greener syntheses. Microwave-assisted and ultrasound-assisted methods can significantly accelerate reaction times, improve yields, and reduce the use of organic solvents, sometimes allowing for reactions to be conducted in aqueous media. mdpi.com These techniques represent a move towards more efficient and sustainable production of bioactive triazine derivatives and can be applied to other heterocyclic systems like piperazines. mdpi.com

Table 1: Comparison of Green Synthesis Methodologies for Piperazine Derivatives

| Methodology | Advantages | Challenges |

|---|---|---|

| Organic Photoredox Catalysis | Avoids toxic transition metals, can be derived from renewable materials, enables novel C-H functionalization. mdpi.com | Catalyst stability and efficiency can be lower than metal-based counterparts. |

| Continuous Flow Synthesis | Improved safety, scalability, precise control over reaction parameters, and enhanced efficiency. mdpi.com | Higher initial equipment cost, potential for clogging with solid byproducts. |

| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, often higher yields, and potential for solvent-free reactions. mdpi.com | Scalability can be an issue, potential for localized overheating. |

| Ultrasound-Assisted Synthesis | Enhanced reaction rates, efficient mixing, can enable reactions in aqueous media, reducing organic solvent use. mdpi.com | Specialized equipment required, energy intensive on a large scale. |

Advances in Computational Chemistry and In Silico Approaches for Amine Systems

Computational chemistry and in silico modeling have become indispensable tools in the study of piperazine and amine systems. These approaches provide deep insights into molecular properties, reaction mechanisms, and biological interactions, thereby accelerating the discovery and optimization of new compounds.

Molecular docking and molecular dynamics (MD) simulations are widely used to predict and analyze the binding modes of piperazine-containing ligands with their biological targets, such as enzymes or receptors. nih.govnih.gov For instance, computational studies have been used to identify key amino acid residues that interact with piperazine-based compounds, guiding the rational design of more potent and selective molecules. nih.govnih.gov These simulations can elucidate the structure-activity relationships (SAR) by correlating the chemical structure of a compound with its biological activity. nih.gov

In silico tools are also crucial for predicting the pharmacokinetic properties of drug candidates. ADME (Absorption, Distribution, Metabolism, and Excretion) models can forecast a compound's likely behavior in the body, helping to identify potential liabilities early in the drug discovery process. mdpi.com For piperazine derivatives, computational methods can predict properties like blood-brain barrier penetration, which is critical for compounds targeting the central nervous system. mdpi.com Furthermore, process simulations based on thermodynamic models can be used to optimize industrial processes, such as CO2 capture using amine solutions, by predicting energy consumption and solvent loss, highlighting the economic and environmental value of specific amine structures. mdpi.com

Integration of Machine Learning and Artificial Intelligence in Chemical Synthesis and Characterization

Table 2: Applications of AI/ML in Piperazine and Amine Chemistry

| Application Area | Description | Impact |

|---|---|---|

| Retrosynthetic Analysis | AI algorithms suggest pathways to synthesize complex molecules from simple precursors. pharmafeatures.com | Accelerates the design of synthetic routes for novel compounds. |

| Reaction Outcome Prediction | ML models forecast the products and yields of chemical reactions. researchgate.netmindmapai.app | Reduces experimental workload and resource consumption. |

| Process Optimization | AI systems integrated with robotic platforms automatically refine reaction conditions to maximize yield and selectivity. technologynetworks.com | Enables high-throughput experimentation and rapid discovery of optimal synthetic protocols. |

| Catalyst Discovery | Algorithms screen potential catalyst structures to identify promising candidates for specific transformations. researchgate.net | Speeds up the development of new and more efficient catalytic systems. |

Exploration of Novel Reactivity Patterns and Chemical Transformations of Piperazine-Propylamine Compounds

Expanding the toolbox of chemical reactions for modifying piperazine-containing structures is a key area of ongoing research. The development of novel reactivity patterns allows chemists to access new chemical space and create derivatives with unique substitution patterns that were previously difficult or impossible to obtain. mdpi.comresearchgate.net

A significant breakthrough has been the direct C-H functionalization of the piperazine ring. mdpi.com Traditionally, modifications to the piperazine core were largely limited to the nitrogen atoms. researchgate.net New methods, often employing photoredox or transition-metal catalysis, enable the attachment of aryl, vinyl, and alkyl groups directly to the carbon atoms of the piperazine scaffold. mdpi.comresearchgate.net This opens up avenues for creating a much wider diversity of piperazine structures for applications in medicinal chemistry. mdpi.com

Beyond C-H functionalization, researchers are exploring various rearrangement reactions to construct the piperazine core or its analogs. eurekaselect.com Methods such as the Ugi-Smiles, Mumm, and Stevens rearrangements provide novel synthetic routes to these heterocyclic systems. eurekaselect.com Additionally, the development of robust and versatile coupling reactions, like the Buchwald-Hartwig amination, continues to be refined for the synthesis of complex piperazine-containing drugs, with efforts focused on creating transition-metal-free conditions to simplify purification. mdpi.com These novel transformations are critical for efficiently assembling complex molecules that incorporate the piperazine-propylamine motif and other related structures.

Q & A

Q. What synthetic methodologies are optimal for preparing 3-(4-Isopropyl-piperazin-1-yl)-propylamine, and how can reaction conditions be tailored to improve yield?

Answer: The synthesis typically involves coupling a piperazine derivative (e.g., 4-isopropylpiperazine) with a propylamine precursor. A copper-catalyzed Ullmann-type coupling or nucleophilic substitution under basic conditions is commonly employed. For example, a protocol analogous to (PCT/US12/061508) suggests:

- Reagents: Copper(I) bromide (0.1–0.5 mol%), cesium carbonate (base), and dimethyl sulfoxide (polar aprotic solvent).

- Conditions: Stirring at 35–50°C for 24–48 hours under nitrogen.